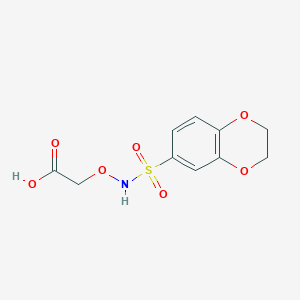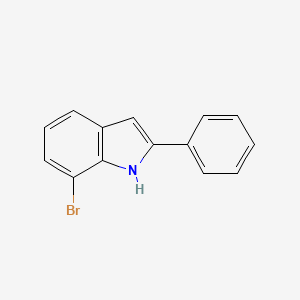
3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid, also known as CMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CMBA is a benzene derivative that has a chloro group at the 3-position and a morpholine group at the 4-position. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine. This inhibition results in an increase in the levels of acetylcholine in the brain, which can improve memory and cognitive function. 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid has also been shown to inhibit the activity of certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects
3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and can induce cell cycle arrest and apoptosis. 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid has also been shown to inhibit the activity of acetylcholinesterase, which can improve memory and cognitive function. In addition, 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid has been shown to inhibit the activity of certain receptors, such as the NMDA receptor, which can affect synaptic plasticity and memory formation.
実験室実験の利点と制限
3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells in vitro and its potential as a treatment for Alzheimer's disease. However, there are also limitations to using 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid in lab experiments. The compound has not been extensively studied in vivo, and its toxicity and side effects are not well understood. In addition, the synthesis of 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid can be challenging, and the compound may not be readily available for use in lab experiments.
将来の方向性
There are several future directions for research on 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid. One area of research could focus on the development of more efficient and cost-effective methods for synthesizing the compound. Another area of research could focus on the in vivo effects of 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid, including its toxicity and side effects. Additionally, research could focus on the potential applications of 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid in other areas of medicine, such as the treatment of other neurodegenerative diseases or the development of new anticancer drugs.
Conclusion
In conclusion, 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid has been shown to have anticancer properties and can inhibit the growth of cancer cells in vitro. The compound has also been studied as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase. While there are limitations to using 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid in lab experiments, there are several future directions for research on the compound, including the development of more efficient synthesis methods and the exploration of its potential applications in other areas of medicine.
合成法
3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid can be synthesized using various methods, including the reaction of 3-chloro-4-hydroxybenzoic acid with 2-(4-morpholinyl)ethanol in the presence of a catalyst. The reaction results in the formation of 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid, which can be purified using various techniques such as recrystallization and column chromatography.
科学的研究の応用
3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid has been extensively studied for its potential applications in the field of medicine. The compound has been shown to have anticancer properties and can inhibit the growth of cancer cells in vitro. 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid has also been studied as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
特性
IUPAC Name |
3-chloro-4-(2-morpholin-4-ylethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c14-11-9-10(13(16)17)1-2-12(11)19-8-5-15-3-6-18-7-4-15/h1-2,9H,3-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFCFIGUVBUOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[2-(3,4-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7567177.png)
![2-[(4-Tert-butylphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567184.png)
![2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567191.png)
![N-(4-fluorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,4-dioxo-1H-quinazoline-6-sulfonamide](/img/structure/B7567195.png)
![2-[(5-Bromo-2-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567204.png)

![2-[(2,4-Dimethoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567221.png)
![3,4-dichloro-N-[2-oxo-2-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]amino]ethyl]benzamide](/img/structure/B7567227.png)

![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide](/img/structure/B7567236.png)

![2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide](/img/structure/B7567248.png)
![2-amino-N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]acetamide](/img/structure/B7567252.png)
![N-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-2-methoxyethanamine](/img/structure/B7567259.png)